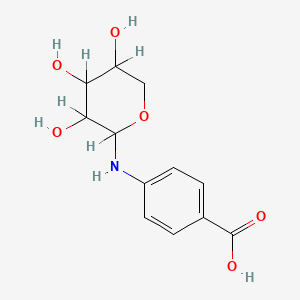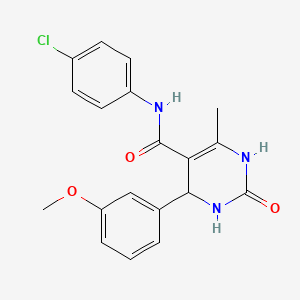
N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as MBOPB, is a chemical compound with potential therapeutic applications. It is a sulfonamide derivative that has been studied for its ability to inhibit the activity of certain enzymes and receptors in the body. In
作用机制
The mechanism of action of N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves its ability to bind to specific enzymes and receptors in the body. It has been shown to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme. N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide also binds to the NMDA receptor and inhibits its activity, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide have been studied in various experimental models. It has been shown to decrease the activity of carbonic anhydrase in vitro, which may have implications for the treatment of diseases such as glaucoma and epilepsy. N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to decrease the activity of the NMDA receptor in the brain, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
实验室实验的优点和局限性
One advantage of using N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes and receptors in the body. This allows researchers to study the effects of these enzymes and receptors on various physiological processes. However, one limitation of using N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is its potential toxicity and side effects, which may limit its use in certain experimental models.
未来方向
There are several future directions for research on N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One direction is to investigate its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another direction is to explore its potential as a diagnostic tool for the detection of carbonic anhydrase activity in various diseases. Additionally, further research is needed to optimize the synthesis of N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and improve its purity and yield.
合成方法
The synthesis of N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves a series of chemical reactions. The first step is the reaction of 4-methoxybenzyl chloride with 4-aminobenzenesulfonamide to form N-(4-methoxybenzyl)-4-aminobenzenesulfonamide. This intermediate is then reacted with pyrrolidine-2,5-dione to form N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. The synthesis of N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been optimized to increase the yield and purity of the compound.
科学研究应用
N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields of research. It has been investigated as a potential inhibitor of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been studied for its ability to inhibit the activity of certain receptors in the brain, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of learning and memory.
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-8-4-14(5-9-16)13-19-25(22,23)17-10-6-15(7-11-17)20-12-2-3-18(20)21/h4-11,19H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUFXJWDAUCOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4964012.png)
![acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B4964020.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide](/img/structure/B4964029.png)
![N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(2,4-dichlorobenzamide)](/img/structure/B4964034.png)
![1-methyl-8-(2-phenylethyl)-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4964041.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4964045.png)

![ethyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4964059.png)
![(cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine](/img/structure/B4964062.png)
![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B4964067.png)
![2-{[6-(2-isopropylphenoxy)hexyl]amino}ethanol](/img/structure/B4964072.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4964085.png)